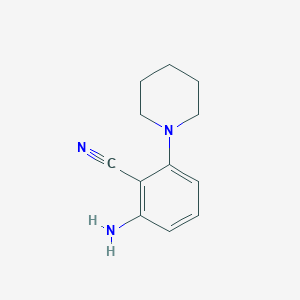
2-Amino-6-(1-piperidinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(1-piperidinyl)benzonitrile is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
2-Amino-6-(1-piperidinyl)benzonitrile has been investigated for its potential as a pharmacological agent. Its structure suggests that it may act as an inhibitor of various kinases, which are critical targets in cancer therapy and other diseases:
- Kinase Inhibition: Studies indicate that similar benzonitrile derivatives can inhibit kinases such as TBK1 and IKKε, which play roles in cancer progression and inflammatory responses . This positions this compound as a candidate for further exploration in the context of kinase-related diseases.
Research has shown that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Effects: By modulating signal transduction pathways, these compounds may help in treating chronic inflammatory conditions .
- Neurodegenerative Disease Treatment: There is potential for application in neurodegenerative diseases like Alzheimer's due to its ability to influence kinase activity .
Chemical Biology
The compound serves as a valuable tool in chemical biology for studying biological processes:
- Molecular Interactions: Its ability to bind to specific receptors or enzymes makes it useful for elucidating molecular mechanisms underlying cellular processes .
Case Study 1: Kinase Inhibition
A study on benzonitrile derivatives demonstrated their efficacy in inhibiting TBK1, showing promise for treating conditions such as cancer and rheumatoid arthritis. The structure-activity relationship (SAR) revealed that modifications to the piperidinyl group could enhance potency and selectivity against specific kinases .
Case Study 2: Neuroprotection
Research exploring similar compounds indicated neuroprotective effects through modulation of signaling pathways involved in neuronal survival. These findings suggest that this compound could be developed into therapeutic agents targeting neurodegenerative disorders .
Properties
CAS No. |
63365-14-0 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-6-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-10-11(14)5-4-6-12(10)15-7-2-1-3-8-15/h4-6H,1-3,7-8,14H2 |
InChI Key |
NJGCGPLXNSRJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2C#N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













